molecular formula C14H13ClO B1265649 4-Benzyloxybenzyl chloride CAS No. 836-42-0

4-Benzyloxybenzyl chloride

Cat. No. B1265649
CAS RN: 836-42-0
M. Wt: 232.7 g/mol
InChI Key: UYQPSKUPEXAQRJ-UHFFFAOYSA-N
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Description

4-Benzyloxybenzyl chloride is a chemical compound extensively studied for its chemical reactivity, synthesis pathways, and molecular structure. This compound serves as a precursor in various organic synthesis reactions, highlighting its significance in chemical research.

Synthesis Analysis

The synthesis of 4-Benzyloxybenzyl chloride involves several methods, including the methanolysis (solvolysis) of 4'-substituted 4-benzyloxybenzyl chlorides and related compounds, demonstrating a range of reactivities depending on the substituents present on the benzyl ring. These reactions predominantly follow the SN1 mechanism, with variations observed based on the electronic effects of the substituents (Jorge et al., 1981).

Molecular Structure Analysis

The molecular structure of 4-Benzyloxybenzyl chloride and related compounds has been elucidated using various analytical techniques, including X-ray diffraction. These studies provide insight into the geometric configuration, bond lengths, and angles, crucial for understanding the reactivity and properties of the compound.

Chemical Reactions and Properties

4-Benzyloxybenzyl chloride undergoes a variety of chemical reactions, including nucleophilic substitutions and polymerization processes. For instance, the compound has been used in the synthesis of polyvinyl benzyl chloride (PVBC) in different solvents, showcasing its versatility in forming polymers with distinct physical properties (Mathew et al., 2021).

Scientific Research Applications

Kinetics of Methanolysis and Synthesis

A study explored the kinetics of methanolysis in 4'-substituted 4-benzyloxybenzyl chlorides. The research indicated that 4-anisyl chloride and the series of benzyloxybenzyl chlorides react via the SN1 mechanism, whereas benzyl chloride reacts through the SN2 mechanism. This study contributes to understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Jorge et al., 1981).

Reactivity and Mutagenicity

Another research focused on the reactivity and mutagenicity of benzyl chloride derivatives, including 4-benzyloxybenzyl chloride. The study provided insights into the chemical reactivity with various agents and its implications in mutagenicity and sister chromatid exchange induction (Hemminki, Falck, & Linnainmaa, 1983).

Electrochemical Reduction

The electrochemical reduction of benzyl chloride, including 4-benzyloxybenzyl chloride, was studied to understand its behavior in different solvent conditions. This research is significant for applications in electrochemistry and the development of new reduction processes (Souza et al., 2015).

Liver Microsomes Reduction

Research on the reduction of benzyl halides by liver microsomes, including 4-benzyloxybenzyl chloride, provided insights into biochemical reactions and interactions with cytochrome P-450. This study is important for understanding the metabolic processes involving these compounds (Mansuy & Fontecave, 1983).

Synthesis under Microwave Irradiation

A study on the synthesis of Benzyl 4-Hydroxy Benzoate from 4-benzyloxybenzyl chloride under microwave irradiation highlighted innovative methods in organic synthesis. This research is relevant for improving efficiency in chemical synthesis processes (Man-hua, 2007).

Safety And Hazards

4-Benzyloxybenzyl chloride is classified as a Skin Corrosive 1B under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to handle this compound with personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

1-(chloromethyl)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQPSKUPEXAQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232449
Record name 3-Benzyloxybenzyl alcohol
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Molecular Weight

232.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxybenzyl chloride

CAS RN

836-42-0
Record name 4-Benzyloxybenzyl chloride
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Record name 3-Benzyloxybenzyl alcohol
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Record name 4-Benzyloxybenzyl chloride
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Record name 3-Benzyloxybenzyl alcohol
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Record name 4-BENZYLOXYBENZYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A reaction and post-treatment were carried out following the conditions of Example 71 using 3 g (14 mmol) of 4-benzyloxybenzyl alcohol, 80 ml of chlorotrimethylsilane, 1.09 ml of dimethylsulfoxide, to obtain 4-benzyloxybenzyl chloride.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
1.09 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 1 l four-necked flask, there were placed 85.4 g (0.464 mole) of benzyl phenyl ether, 45 g (1.5 moles) of paraformaldehyde, 300 ml of conc. hydrochloric acid and 100 ml of benzene, and the resulting mixture was stirred for 4 hours at 50° to 60° C. After completion of the reaction, 100 ml of toluene was added to the resulting reaction mixture followed by vigorous stirring of the resulting mixture. The resulting organic layer in the mixture was washed twice with 200 ml of water. The thus obtained organic layer was dried over anhydrous sodium sulfate followed by removal of the solvent by evaporation. To the so obtained viscous oily substance were added about 200 ml of n-heptane and 50 ml of ethyl ether. Upon stirring of the resulting mixture at room temperature, crystals precipitated. After allowing the mixture to stand overnight, the crystals were collected by filtration and dried to give 30.5 of 4-benzyloxybenzyl chloride.
Quantity
85.4 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
GJ Clarkson, CA Adah - NIGERIAN ANNALS OF PURE AND …, 2015 - napas.org.ng
… In this work, we present reactions of galactose, mannose and lactose barbiturates with 4benzyloxybenzyl chloride and galactose barbiturates with acetamide (as electrophiles) as a …
Number of citations: 2 napas.org.ng
RM Coomes, JR Falck, DK Williams… - The Journal of Organic …, 1973 - ACS Publications
… The synthesis was accomplished byformation of the Reissert compoundfrom 7-methoxyisoquinoline and 3-methoxy-4-benzyloxybenzyl chloride, conversion to the benzylisoquinoline, N-…
Number of citations: 27 pubs.acs.org
LA Kurian, TA Silva, D Sabatino - Bioorganic & Medicinal Chemistry Letters, 2014 - Elsevier
… of 4-benzyloxybenzyl chloride and BTPP with semicarbazone peptide resin (4) failed to produce the desired alkylated product (5). Halogen exchange of 4-benzyloxybenzyl chloride and …
Number of citations: 14 www.sciencedirect.com
WT Monte, AC Lindbeck - Organic Process Research & …, 2001 - ACS Publications
… the Grignard 2 and 4-benzyloxybenzyl chloride is catalyzed by … products result when 4-benzyloxybenzyl chloride and the … reagent relative to the 4-benzyloxybenzyl chloride and by …
Number of citations: 16 pubs.acs.org
LD Bratton, GF Filzen, A Geyer, JK Hoffman… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 1,4-benzyloxybenzylsulfanylaryl carboxylic acids were prepared and their activities for PPAR receptor subtypes (α, δ, and γ) with potential indications for the treatment of …
Number of citations: 9 www.sciencedirect.com
Y Al-Hiari, B Sweileh, A Shakya… - Jordan Journal of …, 2009 - archives.ju.edu.jo
… To investigate the conditions to prepare 5e and 5f, it was decided to investigate reaction conditions of coupling the head 3a with the 4-benzyloxybenzyl chloride tail, BOBC, using the …
Number of citations: 4 archives.ju.edu.jo
DHR Barton, GW Kirby, JB Taylor… - Journal of the Chemical …, 1963 - pubs.rsc.org
… 4-Benzyloxybenzyl chloride was treated with sodium [14C]cyanide in dimethyl sulphoxide 8 and the derived nitrile reduced with lithium aluminium hydride to labelled 0-benzyltyramine. …
Number of citations: 77 pubs.rsc.org
K ONo, J KATSUBE - Chemical and Pharmaceutical Bulletin, 1983 - jstage.jst.go.jp
Aromatic hydroxylation was found to occur predominantly in the ferrous iori-lrIzO2 system containing a ligand such as phenol or catechol, whereas regioselective aliphatic hydroxylation …
Number of citations: 12 www.jstage.jst.go.jp
AM Thompson, A Blaser, RF Anderson… - Journal of medicinal …, 2009 - ACS Publications
… Similar reaction of 31 with 4-benzyloxybenzyl chloride gave the racemic ether 4. … Similar reaction of the alcohol mixture with 4-benzyloxybenzyl chloride and NaH gave the analogous …
Number of citations: 117 pubs.acs.org
SV Vo, SD Banister, I Freelander, EL Werry… - RSC Medicinal …, 2020 - pubs.rsc.org
… Commercially available 33, was alkylated with 4-benzyloxybenzyl chloride to give 34. Subsequent hydrolysis of ester 34 furnished the corresponding acid (35), which was coupled with …
Number of citations: 4 pubs.rsc.org

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